11-Amino-1-undecanethiol hydrochloride (CAS 143339-58-6) is a high-purity bifunctional alkanethiol utilized primarily as a structural precursor for Self-Assembled Monolayers (SAMs) on noble metal substrates [1]. Structurally, it features a thiol headgroup for robust chemisorption onto gold, silver, or platinum, an 11-carbon aliphatic spacer that drives crystalline-like molecular packing via van der Waals interactions, and a terminal primary amine [2]. Supplied as a stable hydrochloride salt, this compound prevents the rapid auto-oxidation typical of free-base thiols, ensuring extended shelf life and reproducible monolayer formation without the need for prior reductive purification [3]. In procurement and material selection, it serves as the benchmark linker for fabricating low-defect, amine-terminated surfaces, enabling downstream bioconjugation, surface-initiated polymerization, and the electrostatic assembly of nanomaterials.
Substituting 11-amino-1-undecanethiol hydrochloride with its free-base counterpart or shorter-chain analogs introduces severe processability and performance failures. The free-base form of the aminothiol is highly susceptible to oxidative dimerization into disulfides during storage, which drastically reduces SAM formation kinetics and requires costly, time-consuming reductive prepurification steps [1]. Furthermore, attempting to substitute the 11-carbon chain with shorter commercially available alternatives, such as cysteamine (2 carbons) or 6-amino-1-hexanethiol (6 carbons), compromises monolayer integrity on planar substrates. Shorter chains lack sufficient hydrophobic van der Waals interactions to drive dense, upright packing, resulting in disordered, liquid-like films with high defect densities and poor electrochemical blocking capabilities [2]. Consequently, for applications requiring a highly ordered, impermeable dielectric barrier with a reactive amine surface, generic substitution is not viable.
On flat polycrystalline gold, the 11-carbon chain of 11-amino-1-undecanethiol hydrochloride drives the formation of a highly ordered, densely packed monolayer via strong intermolecular van der Waals forces. Electrochemical impedance spectroscopy (EIS) reveals that these SAMs achieve a low double-layer capacitance of approximately 2 μF/cm² and a uniform tilt angle of 26° with a thickness of 1.6 nm [1]. In contrast, shorter-chain analogs like cysteamine (2-carbon) fail to achieve this crystalline packing, resulting in disordered films with significantly higher capacitance and defect densities [2].
| Evidence Dimension | SAM capacitance and structural order |
| Target Compound Data | 11-carbon SAM (~2 μF/cm² capacitance, 26° tilt angle, 1.6 nm thickness) |
| Comparator Or Baseline | 2-carbon and 6-carbon SAMs (lower packing density, higher permeability) |
| Quantified Difference | The 11-carbon chain achieves a tightly packed dielectric barrier, whereas shorter chains fail to establish crystalline order. |
| Conditions | Polycrystalline gold substrates analyzed via Electrochemical Impedance Spectroscopy (EIS) and Quartz Crystal Microbalance (QCM). |
Buyers designing flat electrochemical biosensors must specify the 11-carbon variant to minimize background current and ensure a uniform presentation of amine groups.
While the 11-carbon chain is optimal for flat surfaces, its extended brush-like structure introduces critical steric constraints in highly confined 3D environments. When functionalizing nanoporous gold (np-Au) films, the 11-amino-1-undecanethiol SAM sterically crowds the nanochannels, which significantly hampers the diffusion and loading capacity of target molecules[1]. Direct comparisons show that medium-length chains (6-amino-1-hexanethiol) provide a higher molecular loading capacity in these specific porous architectures because they balance surface charge without physically occluding the pores[1].
| Evidence Dimension | Molecular loading capacity in nanoporous gold |
| Target Compound Data | 11-amino-1-undecanethiol SAM (reduced loading due to steric crowding) |
| Comparator Or Baseline | 6-amino-1-hexanethiol SAM (maximum loading capacity) |
| Quantified Difference | 6-carbon SAMs yield higher fractional release and volumetric loading in nanopores compared to the sterically hindering 11-carbon chains. |
| Conditions | Nanoporous gold thin films (np-Au) loaded with fluorescein in aqueous buffer. |
Prevents procurement errors by directing engineers to use 11-carbon thiols for flat 2D sensors, but to switch to 6-carbon thiols when functionalizing 3D nanoporous materials.
The hydrochloride salt form of 11-amino-1-undecanethiol provides a critical chemical advantage over the free base during surface-initiated ring-opening polymerizations (ROP). The protonated amine acts as a dormant species that suppresses the uncontrolled Activated Monomer Mechanism (AMM) when reacting with N-carboxyanhydrides (NCAs) [1]. Because the hydrochloride salt is less nucleophilic than the parent amine, it requires controlled deprotonation to propagate, allowing for the precise, stepwise synthesis of well-defined polypeptide brushes on gold surfaces [1].
| Evidence Dimension | Polymerization pathway control |
| Target Compound Data | Hydrochloride salt (dormant amine, suppresses AMM) |
| Comparator Or Baseline | Free primary amine (triggers rapid, uncontrolled AMM) |
| Quantified Difference | The salt form enables controlled, stepwise ring-opening polymerization, whereas the free base yields uncontrolled side reactions. |
| Conditions | Surface-initiated ring-opening polymerization of alpha-amino acid N-carboxyanhydrides (NCAs) on gold SAMs. |
Essential for materials scientists who require strict kinetic control and reproducibility when grafting polymer brushes onto metal substrates.
Ideal for creating the foundational dielectric blocking layer on planar gold electrodes. The 11-carbon chain minimizes background capacitance (~2 μF/cm²), while the terminal amines serve as reliable covalent anchor points (via EDC/NHS or glutaraldehyde chemistry) for antibodies, aptamers, or enzymes [1].
The preferred initiator for grafting poly(amino acid) brushes onto noble metals. The hydrochloride salt ensures the amine remains dormant until intentionally activated, preventing runaway side reactions during N-carboxyanhydride (NCA) ring-opening polymerization [2].
Used to functionalize gold nanoparticles with a stable, highly ordered, positively charged corona. This enables the precise electrostatic assembly of the nanoparticles onto negatively charged templates, such as oxidized carbon nanotubes or DNA scaffolds, avoiding the structural disorder seen with shorter-chain thiols [1].
Irritant